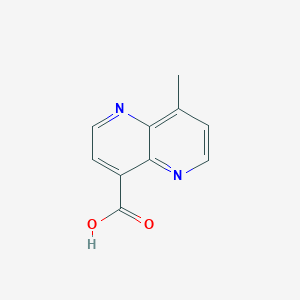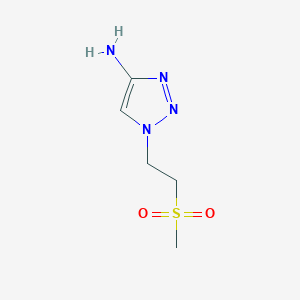
1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of azides with alkynes in the presence of a copper catalyst, a process known as the Huisgen cycloaddition or “click chemistry.” This method is favored for its high yield and selectivity. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure consistency and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent, which can react selectively in biological systems without interfering with native biochemical processes.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-methanesulfonylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, often through the formation of covalent bonds. The triazole ring can act as a ligand, binding to metal ions or other active sites in enzymes, thereby modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methanesulfonylethyl)-1H-pyrazol-3-amine: Similar in structure but with a pyrazole ring instead of a triazole ring.
Methanesulfonyl chloride: Shares the methanesulfonyl group but lacks the triazole ring.
Uniqueness
1-(2-Methanesulfonylethyl)-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts stability and versatility in chemical reactions. This makes it particularly valuable in applications requiring robust and selective chemical interactions.
Eigenschaften
Molekularformel |
C5H10N4O2S |
|---|---|
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
1-(2-methylsulfonylethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4O2S/c1-12(10,11)3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
InChI-Schlüssel |
FXJZXPHGLFFWMS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCN1C=C(N=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
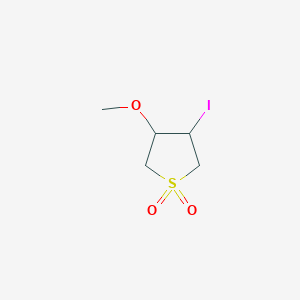
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
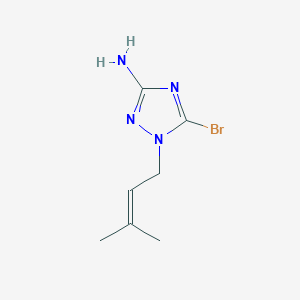

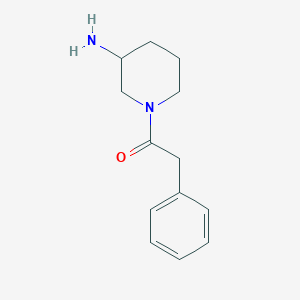
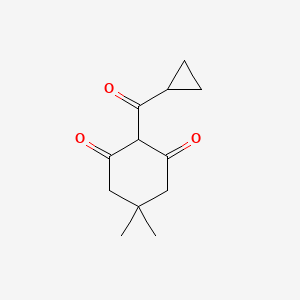
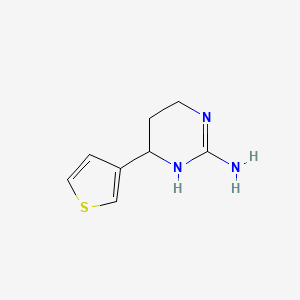

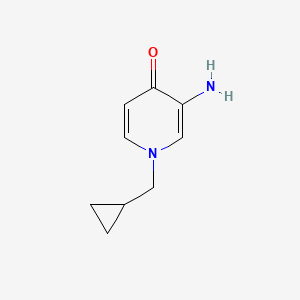

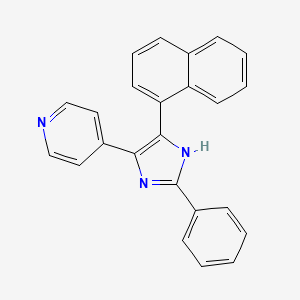
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
